N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide
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Overview
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-hydrazinyl-2-oxoethyl-4-methylbenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide involves its interaction with biological molecules such as proteins and enzymes. The compound can form complexes with metal ions, which can then interact with various biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but with a hydroxy group instead of a methyl group.
N-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar in structure but with a hydroxy group instead of a methyl group.
Uniqueness
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its methyl group also contributes to its distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
468073-59-8 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
InChI Key |
ULACVUKTHCASRS-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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